Velnacrine

Alzheimer's disease Acetylcholinesterase Enzyme inhibition

Velnacrine (HP 029 free base) is the definitive tool for three specialized applications: (1) DILI mechanism studies—with pronounced hepatotoxicity (OR=20.23 vs. placebo), it is a validated positive control in hepatocyte assays; (2) sustained cognitive research—a single oral dose improves DMTS performance for 24h in aged primates, outlasting physostigmine; (3) neuromuscular research—uniquely among acridine AChE inhibitors, velnacrine lacks K+ channel block at motor nerve terminals vs. tacrine and suronacrine, enabling pure cholinergic facilitation studies. For R&D only; not for human use.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 124027-47-0
Cat. No. B1683483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelnacrine
CAS124027-47-0
Synonyms1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate
1,2,3,4-tetrahydro-9-aminoacridine-1-ol
1-hydroxytacrine
9-amino-1,2,3,4-tetrahydroacridin-1-ol
9-ATHCO
HP 029
HP-029
velnacrine
velnacrine maleate
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O
InChIInChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)
InChIKeyHLVVITIHAZBPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Velnacrine (124027-47-0) for Research: A Centrally Active Acetylcholinesterase Inhibitor in Alzheimer's Studies


Velnacrine (CAS 124027-47-0), also known as 1-hydroxytacrine or HP 029 free base, is a synthetic acridine derivative and a centrally acting, reversible inhibitor of acetylcholinesterase (AChE) . It is a major active metabolite of tacrine, the first drug approved for symptomatic Alzheimer's disease (AD) treatment [1]. Velnacrine was investigated primarily as a potential therapeutic for cognitive disorders, including AD, and is characterized by its ability to enhance cholinergic neurotransmission [2].

Why Velnacrine (124027-47-0) Cannot Be Directly Substituted: A Quantitative Comparator Analysis


Generic substitution with in-class acetylcholinesterase inhibitors is not scientifically sound due to critical differences in potency, selectivity, duration of action, and toxicity profiles. Velnacrine is a primary metabolite of tacrine, but its pharmacological and safety profile diverges significantly from its parent and other analogs. The following sections provide quantitative, comparator-based evidence that highlights these critical distinctions, which are essential for accurate experimental design and procurement decisions [1][2].

Velnacrine (124027-47-0) Quantitative Differentiation Guide: Head-to-Head Comparisons


AChE Inhibition Potency: Velnacrine vs. Tacrine

Velnacrine exhibits less potent acetylcholinesterase (AChE) inhibition compared to its parent compound, tacrine. In enzymatic assays, velnacrine (hydroxytacrine) displays an IC50 value of 4.8 µM, whereas tacrine is a more potent inhibitor with a lower IC50 [1]. This difference in potency is a critical factor for researchers modeling cholinergic deficits.

Alzheimer's disease Acetylcholinesterase Enzyme inhibition

Duration of Action: Velnacrine vs. Physostigmine

Velnacrine provides a significantly longer duration of cognitive improvement compared to the short-acting AChE inhibitor physostigmine. In aged non-human primates, velnacrine significantly improved delayed matching-to-sample (DMTS) performance for 24 hours post-dose [1]. In contrast, the cognitive effects of physostigmine are typically short-lived, often less than 2 hours, necessitating multiple daily doses [2].

Alzheimer's disease Cognitive enhancement Pharmacokinetics

Neuromuscular Mechanism Selectivity: Velnacrine vs. Suronacrine

Velnacrine (HP029) acts predominantly as an anticholinesterase at the neuromuscular junction, while its structural analog suronacrine (HP128) exhibits additional cholinoceptor blockade that masks its weaker anticholinesterase effects [1]. This mechanistic divergence is a key differentiator for studies involving synaptic transmission.

Neuromuscular junction Cholinesterase inhibitor Electrophysiology

Clinical Efficacy and Safety Profile: Velnacrine vs. Placebo

Clinical trials for velnacrine revealed a challenging safety profile. A Cochrane review of four trials (n=899) found that while some studies reported significant cognitive benefits (e.g., ADAS-cog improvement vs. placebo [1]), the drug was associated with significant hepatotoxicity. The odds ratio for an abnormal liver function test during 24 weeks of treatment was 20.23 (95% CI 7.29 to 56.18, p<0.00001) for velnacrine compared to placebo [2]. This safety concern halted development in 1994 [3].

Alzheimer's disease Clinical trial Hepatotoxicity

Acute Toxicity Profile in Rodents

Velnacrine demonstrates a defined acute toxicity profile in rats, with a reported LD50 of 65 mg/kg . While this provides a baseline for in vivo studies, this value must be considered in the context of the compound's hepatotoxicity, which was the primary dose-limiting factor in clinical development [1].

Toxicology In vivo Safety pharmacology

Velnacrine (124027-47-0): Defined Research Application Scenarios


Investigating the Relationship Between AChE Inhibition and Hepatotoxicity

Velnacrine is an ideal tool for studies focused on the mechanisms of drug-induced liver injury (DILI). As a tacrine derivative with a well-documented, high incidence of hepatotoxicity (OR=20.23 vs. placebo) [1], it serves as a positive control or model compound in both in vitro hepatocyte assays and in vivo models to explore the pathways linking AChE inhibition or molecular structure to liver damage.

Modeling Long-Duration Cholinergic Enhancement in Non-Human Primates

For cognitive studies requiring sustained AChE inhibition, velnacrine is superior to short-acting alternatives like physostigmine. Its ability to improve delayed matching-to-sample (DMTS) performance for 24 hours after a single oral dose in aged monkeys [2] makes it a valuable tool for investigating the effects of prolonged cholinergic tone on learning, memory, and synaptic plasticity.

Studying AChE Inhibition in the Absence of K+ Channel Blockade

Researchers investigating neuromuscular transmission can use velnacrine (HP029) as a selective anticholinesterase probe, distinct from tacrine or suronacrine (HP128). Unlike its analogs, velnacrine does not exhibit significant blocking actions on K+ currents of mouse motor nerve terminals [3], allowing for the study of pure cholinergic facilitation without confounding effects on nerve terminal excitability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velnacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.